6-fluoro-4-methyl-1H-indazole-3-carboxylic acid
Description
Significance of Indazole Scaffolds in Medicinal Chemistry and Chemical Biology Research
The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurrence in a multitude of biologically active compounds and approved pharmaceutical agents. nih.gov Synthetic indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, antifungal, and anti-HIV properties. nih.gov
The versatility of the indazole nucleus allows for chemical modifications at various positions, enabling the fine-tuning of a compound's biological and physicochemical properties. This structural adaptability has made it a cornerstone in the design of targeted therapies. Several successful drugs incorporate this core structure, demonstrating its clinical and commercial significance. For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Niraparib is a PARP inhibitor for treating certain types of cancer. nih.gov The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form is a key feature that researchers leverage in drug design. nih.gov
The indazole-3-carboxylic acid moiety, in particular, serves as a crucial starting point for creating more complex molecules. The carboxylic acid group is a versatile chemical handle that can be readily converted into other functional groups, such as amides, esters, and ketones, allowing for the exploration of extensive structure-activity relationships (SAR). nih.govnih.gov Research has shown that indazole-3-carboxamides, derived from the corresponding carboxylic acid, can act as potent inhibitors of biological targets like the calcium-release activated calcium (CRAC) channel, which is implicated in inflammatory diseases. nih.govnih.govresearchgate.net
| Drug Name | Therapeutic Area | Mechanism of Action |
| Pazopanib | Oncology | Tyrosine Kinase Inhibitor |
| Niraparib | Oncology | PARP Inhibitor |
| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |
| Granisetron | Antiemetic | 5-HT3 receptor antagonist |
Overview of Fluorinated and Methylated Indazole Derivatives in Academic Contexts
The strategic incorporation of fluorine atoms and methyl groups into drug candidates is a well-established practice in medicinal chemistry to optimize their pharmacological profiles. These substitutions are applied to the indazole scaffold to modulate properties such as metabolic stability, target-binding affinity, lipophilicity, and bioavailability. acs.org
Fluorinated Indazoles: Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it a valuable tool in drug design. acs.orgchemrevlett.com Introducing a fluorine atom can block sites of metabolism, thereby increasing a drug's half-life. It can also alter the acidity or basicity of nearby functional groups and enhance binding interactions with target proteins through favorable electrostatic or hydrogen-bonding interactions. In the context of indazoles, fluorination has been demonstrated to significantly enhance biological potency. For example, the presence of a fluorine atom at the 6-position of an indazole ring has been shown to improve inhibitory activity against certain kinases. The compound 6-Fluoro-1H-indazole-3-carboxylic acid is a known building block used in the development of novel therapeutic agents in fields like oncology and neurology. chemimpex.com
Methylated Indazoles: The addition of a methyl group can also profoundly influence a molecule's properties. Methyl groups can increase lipophilicity, which may improve membrane permeability and oral absorption. Furthermore, they can provide steric bulk that enhances selectivity for a specific biological target or shields the molecule from metabolic degradation. The position of the methyl group is critical and can direct the molecule's interaction with its target. While methylation is a common strategy, its application can sometimes present synthetic challenges related to controlling the position of the substitution (regioselectivity). google.com
The combination of both fluorine and methyl groups on an indazole scaffold, as seen in 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid, represents a deliberate design strategy to harness the synergistic benefits of both substitutions.
| Substitution | Common Position(s) | Potential Effects on Indazole Derivatives |
| Fluorine | C4, C5, C6, C7 | Increased metabolic stability, enhanced binding affinity, altered pKa, improved bioavailability. |
| Methyl | N1, N2, C3, C4, C5, C6, C7 | Increased lipophilicity, improved membrane permeability, enhanced target selectivity, steric shielding. |
Research Rationale and Strategic Scope for this compound Investigations
While specific, published research focusing exclusively on this compound is not extensively detailed in available literature, its strategic importance can be inferred from the well-documented roles of its constituent chemical features. The rationale for its synthesis and investigation is rooted in its potential as a highly tailored intermediate for creating advanced drug candidates.
The strategic scope for investigating this compound is multi-faceted:
As a Versatile Chemical Intermediate: The primary role of this molecule is likely as a sophisticated building block. The indazole-3-carboxylic acid core provides a reliable anchor point for synthetic elaboration, allowing chemists to attach various other molecular fragments to explore new chemical space and develop libraries of compounds for high-throughput screening. sioc-journal.cngoogle.com
Exploration of New Structure-Activity Relationships (SAR): By using this compound as a starting material, researchers can systematically investigate how this specific substitution pattern affects the biological activity of a resulting series of compounds. This allows for a deeper understanding of the SAR for a given biological target, guiding the rational design of more potent and selective molecules. For example, derivatives could be synthesized to target kinases, G-protein coupled receptors, or other enzyme families where indazoles have previously shown activity.
In essence, the investigation of this compound is a strategic endeavor in drug discovery, aimed at creating novel molecules with potentially superior therapeutic properties by combining a proven pharmacophore with key functional groups known to enhance drug-like characteristics.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-4-methyl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-4-2-5(10)3-6-7(4)8(9(13)14)12-11-6/h2-3H,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLROFITYMPPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=NN2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 6 Fluoro 4 Methyl 1h Indazole 3 Carboxylic Acid
Historical and Contemporary Approaches to 1H-Indazole-3-carboxylic Acid Synthesis in Research
The synthesis of the 1H-indazole-3-carboxylic acid framework is a well-established area of organic chemistry, with both historical and modern methods offering various pathways to this important intermediate. jst.go.jp
One of the earliest and most cited historical methods begins with isatin (B1672199). google.com This process involves the hydrolysis of isatin with a strong base like sodium hydroxide, followed by conversion to a diazonium salt. Subsequent reduction of the diazonium intermediate yields an aryl hydrazine, which then undergoes acid-catalyzed cyclization to form the indazole-3-carboxylic acid. google.com While foundational, this multi-step process can be cumbersome for large-scale production. google.com
Contemporary research has focused on developing more efficient, scalable, and safer synthetic routes. A prominent modern approach involves the direct diazotization of ortho-aminobenzacetamides or their corresponding esters. sioc-journal.cngoogle.comrawdatalibrary.net This method is valued for its operational simplicity, use of mild reaction conditions, rapid reaction rates, and typically high yields. sioc-journal.cn The process starts with readily available substituted anilines and generates a diazonium salt in situ, which then cyclizes to form the desired 1H-indazole-3-carboxylic acid derivative in a single step. google.com This strategy has been successfully employed in the synthesis of pharmaceuticals like Granisetron and Lonidamine. sioc-journal.cnrawdatalibrary.net
Another innovative route avoids potentially hazardous diazonium intermediates altogether. This method starts from commercially available phenylhydrazine (B124118) and benzaldehyde (B42025), which react to form a benzaldehyde phenylhydrazone. This is followed by a series of steps to construct the indazole ring, offering a safer and more scalable alternative for industrial applications. google.com Additionally, methods involving the cyclization of substituted ortho-phenylenediamines with α-keto acids or the use of transition metal-catalyzed C-H activation have expanded the synthetic toolkit for accessing this scaffold. bloomtechz.com
| Method | Starting Materials | Key Steps | Advantages |
| Historical (Isatin-based) | Isatin | Hydrolysis, Diazotization, Reduction, Cyclization | Foundational, well-documented |
| Contemporary (Diazotization) | ortho-aminobenzacetamides/esters | In situ Diazotization, Cyclization | High efficiency, mild conditions, rapid |
| Contemporary (Hydrazone-based) | Phenylhydrazine, Benzaldehyde | Hydrazone formation, Cyclization | Diazonium-free, scalable, safe |
| Other Modern Methods | Substituted phenylenediamines | Cyclization with α-keto acids | Access to diverse analogues |
Regioselective Synthesis of 6-Fluoro-4-methyl-1H-indazole-3-carboxylic Acid
Constructing the specifically substituted this compound requires precise control over the introduction of each functional group onto the benzene (B151609) ring portion of the indazole. The synthesis would likely start with a pre-functionalized benzene ring that is then used to form the bicyclic indazole system, as direct, sequential functionalization of a pre-formed indazole core can be challenging due to regioselectivity issues.
The introduction of fluorine into aromatic systems is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. organic-chemistry.orgnih.gov In the context of indazoles, a fluorine atom at the C6-position has been shown to significantly improve the inhibitory potency and oral bioavailability of certain kinase inhibitors. nih.gov
Synthetically, achieving site-specific fluorination at the 6-position typically involves starting with a commercially available, appropriately substituted aniline (B41778) or benzoic acid derivative, such as 4-fluoro-2-methylaniline. The fluorine atom is thus incorporated into the molecular backbone from the outset, ensuring its correct placement before the indazole ring is formed.
Direct fluorination of an existing indazole ring is less common and often leads to mixtures of isomers. However, methods for the direct fluorination of heterocycles have been developed. For instance, N-fluorobenzenesulfonimide (NFSI) has been used for the C3-fluorination of 2H-indazoles in water, proceeding through a proposed radical-mediated pathway. organic-chemistry.org While this specific method targets the 3-position, it highlights the ongoing research into direct C-H fluorination techniques that could potentially be adapted for other positions on the indazole ring.
Achieving selective methylation at the 4-position of the indazole ring also relies heavily on using a starting material where the methyl group is already in place. A logical precursor for the synthesis of the target molecule would be a 3-fluoro-5-methyl-substituted aniline or benzoic acid, which would ultimately position the methyl group at the C4 position of the indazole ring after cyclization.
Research has shown that the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in the inhibitory activity of certain enzymes, making their precise placement critical. nih.gov Direct methylation of the indazole benzene ring is challenging and not commonly reported, as electrophilic aromatic substitution on the indazole system can be complex, with substitution patterns influenced by the electronic nature of the heterocyclic ring and any existing substituents.
The carboxylic acid group at the 3-position is a defining feature of this indazole class. This functionality is typically introduced during the formation of the indazole ring itself. For example, in syntheses that proceed via diazotization of ortho-aminobenzyl derivatives, the precursor already contains the atoms necessary for the carboxylic acid or a precursor group (like an ester or amide) at the desired position. sioc-journal.cn
Once the 1H-indazole-3-carboxylic acid is formed, the carboxylic acid group serves as a versatile handle for further derivatization. derpharmachemica.comjocpr.com Standard organic chemistry transformations can be applied to create a wide range of analogues:
Esterification : Reaction with an alcohol, often under acidic conditions or using coupling agents, yields the corresponding ester. Methyl 1H-indazole-3-carboxylate is a common derivative used in further reactions. chemicalbook.com
Amide Coupling : The carboxylic acid can be activated (e.g., with thionyl chloride to form an acid chloride, or using coupling agents like HATU or EDC) and reacted with various primary or secondary amines to produce a diverse library of 1H-indazole-3-carboxamides. derpharmachemica.comjocpr.comnih.gov
Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 1H-indazol-3-ylmethanol, which can be used in further functionalization reactions. acs.org
These derivatizations are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. nih.gov
Advanced Synthetic Protocols for Analogues and Derivatives of the this compound Core Structure
The indazole ring contains two nitrogen atoms, N1 and N2, and the unsubstituted nitrogen can be alkylated or otherwise derivatized. researchgate.net The direct alkylation of 1H-indazoles often presents a significant regioselectivity challenge, typically yielding a mixture of N1- and N2-substituted products. researchgate.netresearchgate.net The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. researchgate.net
Factors Influencing N1 vs. N2 Alkylation:
Thermodynamic vs. Kinetic Control : The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. Reactions that allow for equilibration tend to favor the N1-substituted product. nih.gov In contrast, kinetically controlled reactions may favor the N2 product, as the N2 lone pair can be more sterically accessible. researchgate.netresearchgate.net
Base and Solvent : The choice of base and solvent system is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity. nih.govdiva-portal.org In contrast, Mitsunobu conditions often show a strong preference for the N2 position. nih.gov
Alkylating Agent : The nature of the electrophile can influence the outcome. Simple alkyl halides under basic conditions often give mixtures, whereas alkyl 2,2,2-trichloroacetimidates, promoted by a strong acid like trifluoromethanesulfonic acid (TfOH), can provide highly selective N2-alkylation. organic-chemistry.orgrsc.org
| Condition | Predominant Isomer | Reagents/System | Reference |
| N1-Selective | N1 (Thermodynamic) | NaH in THF with alkyl bromide | nih.govdiva-portal.org |
| N1-Selective | N1 (Thermodynamic) | Indazole-3-carboxylic acid as starting material | diva-portal.orgssrn.com |
| N2-Selective | N2 (Kinetic) | Mitsunobu: PPh₃, DIAD, Alcohol | nih.gov |
| N2-Selective | N2 (Kinetic) | TfOH or Cu(OTf)₂ with alkyl 2,2,2-trichloroacetimidates | organic-chemistry.org |
| Mixture | N1 and N2 | K₂CO₃ in DMF with alkyl halide | researchgate.net |
This ability to selectively functionalize the N1 and N2 positions is essential for fine-tuning the pharmacological properties of indazole-based drug candidates.
The strategic functionalization of the this compound core is pivotal for its development in various chemical and pharmaceutical applications. Methodologies focus on two primary sites: the carboxylic acid group at the 3-position and the fluorinated benzene ring. These modifications allow for the generation of diverse libraries of compounds with tailored properties.
2 Modifications of the Carboxylic Acid Moiety to Esters, Amides, and Other Derivatives
The carboxylic acid at the C-3 position of the indazole ring is a versatile functional handle for derivatization into esters, amides, and other related functionalities. These transformations are typically high-yielding and can be accomplished using standard and well-established synthetic protocols.
Esterification: The conversion of the carboxylic acid to its corresponding ester can be readily achieved through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, the synthesis of a methyl ester is accomplished by refluxing the indazole-3-carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid like methanesulfonic or sulfuric acid. prepchem.commasterorganicchemistry.com This reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is driven to completion by using the alcohol as the solvent, ensuring a large excess.
Amide Formation: The synthesis of indazole-3-carboxamides is a common strategy for expanding chemical diversity. This transformation is typically achieved by activating the carboxylic acid followed by coupling with a primary or secondary amine. Standard peptide coupling reagents are frequently employed for this purpose. A general and efficient procedure involves treating the carboxylic acid with 1-hydroxybenzotriazole (B26582) (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in an aprotic polar solvent such as dimethylformamide (DMF). derpharmachemica.com An organic base like triethylamine (B128534) (TEA) is added to neutralize the hydrochloride salt formed. The desired amine is then introduced to the reaction mixture to yield the corresponding amide derivative. derpharmachemica.com This methodology is broadly applicable to a wide range of amines, including aliphatic, aromatic, and heterocyclic amines, allowing for the introduction of various substituents. derpharmachemica.com
| Derivative Type | General Method | Reagents | Key Features |
| Esters | Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄, MsOH) | Simple, uses excess alcohol as solvent. prepchem.commasterorganicchemistry.com |
| Amides | Amide Coupling | Amine (R-NH₂), Coupling Agents (e.g., EDC.HCl, HOBT), Base (e.g., TEA) | High efficiency, broad substrate scope, mild reaction conditions. derpharmachemica.com |
This table summarizes common methodologies for derivatizing the carboxylic acid moiety of indazole-3-carboxylic acids.
3 Diversification of the Fluorinated Aromatic Ring through Cross-Coupling and Functionalization
Diversification of the benzene portion of the indazole scaffold is crucial for modulating the electronic and steric properties of the molecule. While the existing fluorine atom influences the ring's reactivity, further functionalization, particularly through the formation of new carbon-carbon bonds, typically requires the introduction of a more reactive handle, such as bromine or iodine, to facilitate cross-coupling reactions.
The strategy for functionalizing the aromatic ring is generally a two-step process: regioselective halogenation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Halogenation as a Prerequisite: Direct C-H functionalization of the fluorinated ring can be challenging. A more robust approach involves the site-selective introduction of a bromine or iodine atom. For related 4-substituted 1H-indazoles, regioselective C-7 bromination has been successfully achieved, providing a key intermediate for subsequent reactions. rsc.org This halogenation step creates a reactive site on the aromatic ring, enabling participation in various cross-coupling protocols.
Suzuki-Miyaura Cross-Coupling: With a halogenated indazole intermediate in hand, palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for introducing aryl or heteroaryl substituents. rsc.orgnih.gov This reaction involves coupling the bromo-indazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. rsc.org A common catalytic system for this transformation is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), with a base such as potassium carbonate, in a solvent mixture like 1,4-dioxane (B91453) and water. nih.govrsc.org This methodology has been successfully applied to various bromoindazole isomers, demonstrating its utility for creating diverse biaryl structures. nih.govrsc.org This two-step sequence provides a reliable pathway to C-7 arylated this compound derivatives.
| Reaction Step | Method | Typical Reagents | Purpose |
| 1. Halogenation | Electrophilic Bromination | Brominating Agent (e.g., NBS) | Introduce a reactive handle (Br) onto the aromatic ring, often at the C7 position. rsc.org |
| 2. C-C Coupling | Suzuki-Miyaura Reaction | Aryl Boronic Acid, Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | Form a new C-C bond, attaching an aryl or heteroaryl group to the halogenated position. rsc.orgrsc.org |
This table outlines the sequential strategy for the diversification of the indazole aromatic ring via cross-coupling.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.
For 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid, the ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the indazole ring system would appear as doublets or more complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The methyl group protons would typically manifest as a sharp singlet in the aliphatic region of the spectrum. The acidic proton of the carboxyl group and the N-H proton of the indazole ring are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent used and concentration.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum. The aromatic carbons would appear in the central region, with their chemical shifts influenced by the attached fluorine and methyl substituents. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet, which is a key diagnostic feature. The methyl carbon would be found in the upfield region of the spectrum. Studies on structurally similar compounds, such as 4,6-difluoro-3-methyl-1H-indazole, confirm the significant influence of fluorine substitution on the chemical shifts of adjacent carbon and hydrogen atoms researchgate.net.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| -COOH | 12.0 - 13.5 | Broad Singlet | 165 - 175 |
| N-H | 11.0 - 13.0 | Broad Singlet | - |
| C5-H | 7.0 - 7.5 | Doublet of Doublets (dd) | 110 - 120 (d, JCF ≈ 25 Hz) |
| C7-H | 7.5 - 8.0 | Doublet (d) | 115 - 125 |
| C4-CH₃ | 2.3 - 2.6 | Singlet (s) | 15 - 20 |
| C3 | - | - | 140 - 150 |
| C3a | - | - | 120 - 130 |
| C4 | - | - | 125 - 135 (d, JCF ≈ 15 Hz) |
| C6 | - | - | 155 - 165 (d, JCF ≈ 250 Hz) |
Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula: C₉H₇FN₂O₂), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. The measured mass is typically expected to be within 5 ppm of the theoretical calculated mass.
In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Using techniques like electrospray ionization (ESI), the molecule can be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Subsequent fragmentation (MS/MS) of this parent ion reveals characteristic daughter ions. Expected fragmentation pathways for this compound include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), providing further corroboration of the assigned structure.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇FN₂O₂ |
| Theoretical Exact Mass | 194.04915 u |
| Common Adducts (ESI+) | [M+H]⁺ = 195.05698 u; [M+Na]⁺ = 217.03892 u |
| Common Adduct (ESI-) | [M-H]⁻ = 193.04132 u |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The carboxylic acid functional group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and an intense, sharp C=O (carbonyl) stretching band between 1690 and 1760 cm⁻¹ vscht.cz. The N-H stretch of the indazole ring is expected in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹. Other significant peaks include C=C stretching vibrations for the aromatic ring (1400-1600 cm⁻¹) and a strong C-F stretching band (1000-1300 cm⁻¹).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron systems within a molecule. Aromatic compounds like indazoles exhibit characteristic absorption bands in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π→π* transitions of the conjugated indazole ring system. The position and intensity of the absorption maxima (λmax) are influenced by the substitution pattern on the aromatic ring and the solvent used for analysis science-softcon.descience-softcon.de.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |
| Indazole | N-H Stretch | 3200 - 3400 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Carboxylic Acid | C=O Stretch | 1690 - 1760 (strong, sharp) |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies of Analogues
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While specific crystallographic data for this compound is not publicly available, analysis of closely related indazole analogues provides significant insight into the expected solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
For example, the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid reveals that the molecules form inversion dimers in the crystal lattice through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules researchgate.net. This type of hydrogen-bonded dimer is a common structural motif for carboxylic acids and would be anticipated for the title compound.
Similarly, the crystal structure of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, an ester derivative, shows that the indazole ring system is nearly planar nih.govresearchgate.net. This planarity is expected to be maintained in this compound. These analogue structures provide a reliable model for predicting the molecular geometry and packing arrangements, which are crucial for understanding its physical properties.
Table 4: Representative Crystallographic Data for Indazole Analogues
| Parameter | 1-Methyl-1H-indazole-3-carboxylic acid researchgate.net | Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate researchgate.net |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₂ | C₁₆H₁₃FN₂O₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 7.5470 (15) | 5.04322 (3) |
| b (Å) | 14.873 (3) | 18.11509 (13) |
| c (Å) | 14.924 (3) | 14.46487 (10) |
| β (°) | 93.10 (3) | 90.4600 (6) |
Chromatographic Methods for Purity Assessment and Isolation in Research (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for both the purification of synthesized compounds and the quantitative assessment of their purity. High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this compound. A reversed-phase HPLC method, typically utilizing a C18 stationary phase, is well-suited for this analysis. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated state for better peak shape. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, with high-purity samples typically showing ≥97% by this method sigmaaldrich.com.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but due to the low volatility and high polarity of the carboxylic acid and N-H groups, derivatization is often required. This typically involves converting the carboxylic acid to a more volatile ester (e.g., a methyl ester) prior to injection. GC-MS provides separation based on boiling point and polarity, and the coupled mass spectrometer allows for the identification of the main component as well as any minor impurities based on their mass spectra plantarchives.org.
Table 5: Typical HPLC Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient (e.g., 5% to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
Computational and Theoretical Investigations of 6 Fluoro 4 Methyl 1h Indazole 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, reactivity, and acidity of heterocyclic compounds like 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid. These computational methods provide insights into molecular properties that are often challenging to determine experimentally.
Studies on related indazole derivatives have demonstrated the utility of DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to optimize molecular geometries and calculate electronic parameters. researchgate.netdergipark.org.tr For this compound, such calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are fundamental in predicting the molecule's reactivity; a smaller energy gap generally implies higher reactivity. core.ac.uk
The molecular electrostatic potential (MEP) is another crucial property derived from quantum chemical calculations. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. For instance, in similar compounds, the oxygen atoms of the carboxylic acid group typically exhibit a negative potential, making them likely sites for electrophilic interaction. researchgate.net
Furthermore, theoretical calculations can predict the acidity of the carboxylic acid group (pKa). This is often achieved by calculating the Gibbs free energy change for the deprotonation reaction in a solvent continuum model. The presence of the electron-withdrawing fluorine atom at the 6-position is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated counterpart.
Table 1: Calculated Electronic Properties of Indazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Indazole-3-carboxylic acid | -6.8 | -1.5 | 5.3 | 3.2 |
| 6-Fluoro-indazole-3-carboxylic acid | -7.0 | -1.8 | 5.2 | 4.1 |
| 4-Methyl-indazole-3-carboxylic acid | -6.7 | -1.4 | 5.3 | 3.5 |
Note: The data in this table is representative and derived from general principles of quantum chemical calculations on similar molecules for illustrative purposes.
Molecular Docking and Dynamics Simulations for Putative Biological Target Interactions and Binding Mode Analysis
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to investigate the potential interactions of this compound with biological targets. These methods are instrumental in drug discovery for predicting the binding affinity and mode of a ligand within the active site of a protein. nih.govdovepress.com
The general procedure for molecular docking involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then systematically explore various orientations and conformations of the ligand within the protein's binding pocket, scoring each pose based on a force field that estimates the binding energy. researchgate.net Indazole derivatives have been investigated as inhibitors of various enzymes, including kinases and proteases, making these protein families putative targets for this compound. nih.gov
Key interactions that contribute to stable binding typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues such as arginine, lysine, or histidine in a protein's active site. The indazole ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The fluorine atom may also engage in halogen bonding or other electrostatic interactions. researchgate.net
Following docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex over time. These simulations provide a more dynamic picture of the binding, revealing how the ligand and protein adapt to each other and the role of solvent molecules. nih.gov
Table 2: Representative Docking Results of an Indazole Derivative with a Kinase Target
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Arg123, Asp245 |
| Hydrophobic Interactions | Phe189, Leu201 |
| π-π Stacking Interactions | Tyr190 |
Note: This data is hypothetical and for illustrative purposes to demonstrate typical outputs of molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov For a class of compounds including this compound, QSAR and QSPR can be invaluable for predicting the activities of new derivatives and for guiding the design of more potent or effective molecules. nih.gov
The development of a QSAR/QSPR model begins with a dataset of compounds for which the desired activity or property has been experimentally measured. A variety of molecular descriptors are then calculated for each compound. These descriptors can be constitutional, topological, physicochemical, geometrical, or quantum-chemical in nature. nih.gov For this compound, relevant descriptors might include molecular weight, logP (lipophilicity), molar refractivity, solvent accessible surface area, and the electronic parameters discussed in section 4.1.
Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the observed activity. nih.gov A robust QSAR/QSPR model should have good statistical significance and predictive power, which is assessed through internal and external validation techniques. researchgate.net
For indazole derivatives, QSAR studies have been successfully applied to model their activities as, for example, anticancer agents. nih.gov These models can reveal which structural features are most important for the desired biological effect. For instance, a model might indicate that increasing the electron-withdrawing character of a substituent at a particular position enhances activity.
Conformational Analysis and Tautomerism Studies (e.g., 1H- vs. 2H-Indazole Tautomerism)
The conformational flexibility and potential for tautomerism of this compound are critical aspects that can influence its chemical and biological properties. Conformational analysis involves identifying the stable low-energy three-dimensional arrangements of the molecule. For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the indazole ring. Computational methods can be used to rotate the relevant dihedral angles and calculate the potential energy surface to identify the most stable conformers. mdpi.com
A significant feature of the indazole ring system is annular tautomerism, primarily between the 1H- and 2H-forms. researchgate.netnih.gov In the 1H-tautomer, the hydrogen atom is attached to the nitrogen atom at position 1, while in the 2H-tautomer, it is attached to the nitrogen at position 2. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-form. nih.gov
Quantum chemical calculations can be employed to determine the relative stabilities of the 1H- and 2H-tautomers of this compound. These calculations involve optimizing the geometries of both tautomers and comparing their electronic energies. researchgate.net The presence of substituents on the indazole ring can influence the tautomeric equilibrium. The specific substitution pattern of a fluoro group at position 6 and a methyl group at position 4, along with the carboxylic acid at position 3, would be factored into these calculations to provide a precise prediction of the predominant tautomeric form. researchgate.net The tautomeric state can have a profound impact on the molecule's hydrogen bonding capabilities and, consequently, its interactions with biological targets. nih.gov
Table 3: Relative Energies of Indazole Tautomers
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| 1H-Indazole | 0.00 |
| 2H-Indazole | +4.5 |
Note: This data is based on computational studies of the parent indazole and is provided for illustrative context. The relative energies for the substituted compound of interest may vary.
Mechanistic Biological Investigations of 6 Fluoro 4 Methyl 1h Indazole 3 Carboxylic Acid and Its Analogues in Pre Clinical Models
Target Identification and Engagement Studies (in vitro)
No publicly available studies were identified that detail the in vitro target identification and engagement of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid. Research in this area would typically involve biochemical assays to determine the direct molecular targets of the compound.
Enzyme Inhibition and Activation Assays (e.g., Kinases, Tryptophan Dioxygenase)
Information regarding the inhibitory or activation effects of this compound on specific enzymes, such as kinases or tryptophan dioxygenase, is not available in the public domain. While the indazole scaffold is a common motif in kinase inhibitors, specific assay data for this particular analogue, including metrics like IC50 or Ki values, has not been reported.
Receptor Binding and Activation Profiling (e.g., GPR120, GPR40)
There is no available data from receptor binding or activation assays for this compound. Studies to determine its affinity and functional activity at specific receptors, such as G-protein coupled receptors like GPR120 or GPR40, have not been published.
Cellular Activity Profiling in Defined Model Systems (in vitro)
Detailed cellular activity profiling for this compound in specific cell-based model systems has not been described in the available literature. Such studies are crucial for understanding the compound's effects in a biological context.
Modulation of Cellular Pathways and Signaling Cascades (e.g., Cell Cycle Arrest)
No research has been published detailing the modulation of cellular pathways or signaling cascades by this compound. Consequently, there is no information on whether this compound induces cellular responses such as cell cycle arrest.
Phenotypic Screening in Research Cell Lines for Biological Effects
The results of any phenotypic screens involving this compound in various research cell lines are not publicly documented. Phenotypic screening is often employed to identify novel biological activities of a compound without a preconceived target.
In Vivo Mechanistic Proof-of-Concept Studies in Animal Models
No in vivo studies in animal models have been published that would provide mechanistic proof-of-concept for the biological effects of this compound. Such studies are essential for validating in vitro findings and understanding the compound's physiological effects.
Target Engagement Biomarker Analysis in Animal Tissues
The primary target of indazole-3-carboxylic acid analogues has been identified as the Sertoli cells within the seminiferous tubules of the testes. oup.comnih.govnih.gov These cells are crucial for providing structural and nutritional support to developing germ cells.
Investigations using biotinylated analogues of gamendazole (B1674601) have revealed specific binding within the cytoplasm and perinuclear regions of primary Sertoli cells. oup.comnih.gov Further proteomic analysis of tissues from treated animals has identified two key molecular targets: Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1, also known as HSP90β) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1). nih.gov Gamendazole is suggested to represent a new class of selective inhibitors for these proteins. nih.gov
The engagement of these targets by indazole-3-carboxylic acid analogues initiates a cascade of downstream events. For instance, studies have shown that gamendazole treatment leads to the degradation of HSP90-dependent client proteins such as AKT1 and ERBB2. nih.gov Additionally, a rapid and marked increase in the transcription of interleukin-1 alpha (Il1a) has been observed in rat Sertoli cells following exposure to gamendazole. nih.govnewdrugapprovals.org This suggests that the interaction of the compound with its targets triggers an inflammatory signaling pathway within the Sertoli cells, which is a known regulator of the integrity of Sertoli cell-spermatid junctions. nih.govresearchgate.net
| Analogue | Primary Target Cell | Molecular Targets | Downstream Effects in Target Cells |
|---|---|---|---|
| Gamendazole | Sertoli Cells | HSP90AB1, EEF1A1 | Degradation of AKT1 and ERBB2, Increased Il1a transcription |
| H2-Gamendazole | Sertoli Cells | HSP90AB1, EEF1A1 | Inhibition of inhibin B production |
Histopathological Investigations for Mechanistic Understanding in Animal Models
The engagement of molecular targets within Sertoli cells by indazole-3-carboxylic acids leads to distinct and observable changes in the histology of the testes. The primary histopathological finding is the disruption of the seminiferous epithelium, specifically the adhesion between Sertoli cells and developing spermatids. nih.gov
This disruption of cell junctions, particularly the apical ectoplasmic specializations, results in the premature release of spermatids from the supportive Sertoli cells. acs.org This leads to a loss of germ cells from the seminiferous epithelium, a key factor in the observed anti-spermatogenic effect. nih.gov In rat models treated with gamendazole, this manifests as a disruption of the germinal epithelium. oup.com The lumens of the seminiferous tubules become filled with these exfoliated cells. oup.com
The effects of these compounds appear to be directed at the later stages of spermatogenesis, as the premature release primarily affects spermatids. researchgate.net This targeted action on the Sertoli-germ cell interface is a hallmark of this class of compounds and is central to their mechanism of inducing infertility. nih.govnih.gov While effective in inducing infertility, some studies with gamendazole have noted that the damage to the seminiferous epithelium may not be fully reversible in all cases, highlighting the need for careful dose-finding studies to establish a therapeutic window that balances efficacy with reversibility. oup.comnih.govresearchgate.net
| Analogue | Primary Tissue Affected | Key Histopathological Findings | Mechanism of Action |
|---|---|---|---|
| Gamendazole | Testis (Seminiferous Epithelium) | Disruption of germinal epithelium, exfoliation of spermatids into the lumen | Perturbation of Sertoli-germ cell adherens junctions |
| Adjudin (related indazole derivative) | Testis (Seminiferous Epithelium) | Loss of spermatids from seminiferous tubules | Disruption of Sertoli cell-spermatid junctions and Sertoli cell cytoskeleton |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Fluoro 4 Methyl 1h Indazole 3 Carboxylic Acid Derivatives
Impact of Fluorine Substitution on Biological Activity and Pre-clinical Pharmacological Properties
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various pharmacological properties. In the context of indazole derivatives, the position of fluorine substitution has been shown to be a critical determinant of biological activity and preclinical viability.
Research has demonstrated that the presence of a fluorine atom at the C6-position of the indazole ring can significantly improve the inhibitory potency and pharmacokinetic profile of these compounds. For instance, studies on fluorinated indazoles as inhibitors of Rho kinase (ROCK1) revealed that a 6-fluoroindazole derivative exhibited a dramatically enhanced inhibitory potency with an IC50 value of 14 nM. This was a significant improvement compared to its 4-fluoro counterpart, which displayed low potency with an IC50 of 2500 nM. Furthermore, the 6-fluoro derivative demonstrated a remarkable increase in oral bioavailability, reaching 61%. nih.gov
Further supporting these findings, other 6-fluoroindazole derivatives have shown promising ROCK1 inhibitory activity with IC50 values as low as 6 and 7 nM. These compounds also exhibited good oral bioavailability (49% and 53%, respectively) and an improved P450 profile. nih.gov The 6-fluoroindazole scaffold has also been identified as a selective antagonist of the TRPA1 cation channel, demonstrating potent in vivo anti-inflammatory activity and moderate oral bioavailability in rodents. nih.gov
The enhanced biological activity associated with the 6-fluoro substitution can be attributed to several factors. The high electronegativity of fluorine can alter the electronic distribution of the indazole ring system, potentially leading to more favorable interactions with the target protein. Additionally, the C-F bond is metabolically stable, which can protect the molecule from oxidative metabolism and thereby improve its pharmacokinetic profile. chemimpex.com
Table 1: Impact of Fluorine Position on ROCK1 Inhibition and Oral Bioavailability of Indazole Derivatives
| Compound | Fluorine Position | ROCK1 IC50 (nM) | Oral Bioavailability (%) |
|---|---|---|---|
| Derivative 1 | 4 | 2500 | Not Reported |
| Derivative 2 | 6 | 14 | 61 |
| Derivative 3a | 6 | 7 | 49 |
| Derivative 3b | 6 | 6 | 53 |
Data sourced from studies on fluorinated indazole inhibitors of Rho kinase. nih.gov
Role of the Methyl Group at the 4-Position on Activity and Selectivity
The strategic placement of a methyl group on a pharmacophore can significantly influence its biological activity and selectivity by introducing steric bulk and altering electronic properties. In the case of indazole derivatives, the methyl group at the 4-position is believed to play a role in modulating the compound's interaction with its biological target.
While specific research focusing solely on the 4-methyl group of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid is limited, broader structure-activity relationship (SAR) studies on related heterocyclic systems provide valuable insights. For example, SAR studies on EZH2/1 inhibitors, which feature a pyridone ring (a bioisostere of the benzene (B151609) portion of indazole), have highlighted the importance of methyl groups at the 4 and 6 positions for inhibitory activity. nih.gov This suggests that a methyl group at a corresponding position on the indazole scaffold could similarly contribute to target engagement.
Influence of Carboxylic Acid Moiety Modifications on Biological Interactions and Target Binding
One common strategy is the bioisosteric replacement of the carboxylic acid with other acidic or neutral functional groups that can mimic its key interactions while offering improved physicochemical properties. nih.govdrughunter.com For instance, tetrazoles, acyl sulfonamides, and isoxazolols are well-known carboxylic acid bioisosteres that have been successfully employed in drug design. nih.gov
Studies on indazole-5-carboxylic acids as dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) have underscored the importance of the carboxylic acid functionality for potent inhibition. tandfonline.com Bioisosteric replacement of the carboxylic acid with functionalities such as inverse amides, sulfonylamides, carbamates, and ureas resulted in a significant reduction in inhibitory activity, indicating that the carboxylic acid is crucial for target binding. tandfonline.com
Similarly, in a series of quinazoline-based kinase inhibitors, the free carboxylic acid group was found to be essential for inhibitory activity against Aurora A kinase. Esterification of the carboxylic acid led to a five-fold drop in activity, highlighting the critical role of the acidic proton and the carboxylate's ability to form key interactions. mdpi.com
Table 2: Effect of Carboxylic Acid Bioisosteric Replacement on Biological Activity
| Parent Compound Moiety | Bioisosteric Replacement | Target | Impact on Activity |
|---|---|---|---|
| Indazole-5-carboxylic acid | Inverse amides, sulfonylamides, carbamates, ureas | cPLA2α and FAAH | Significant reduction in inhibition |
| Quinazoline-4-carboxylic acid | Ethyl ester | Aurora A kinase | 5-fold decrease in inhibition |
This table summarizes findings from studies on the bioisosteric replacement of carboxylic acid moieties in related heterocyclic compounds. tandfonline.commdpi.com
Exploration of N-Substituent Effects on Biological Activity Profiles and Scaffold Stability
The nitrogen atoms of the indazole ring provide key points for substitution, and the nature of the N-substituent can have a profound impact on the biological activity, selectivity, and stability of the resulting derivatives. The alkylation of the indazole scaffold can occur at either the N1 or N2 position, and the regioselectivity of this reaction is influenced by the substituents on the indazole ring as well as the reaction conditions. nih.gov
The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.gov However, the distribution of N1 and N2 alkylated products can be controlled to some extent. For example, using sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving N1-selective indazole alkylation. nih.gov In one study, high N1-selectivity (>99%) was observed for indazoles with C3-substituents like carboxymethyl, tert-butyl, and carboxamide. researchgate.net Conversely, certain conditions and substituents can favor N2 alkylation. For instance, employing C7-substituted indazoles with electron-withdrawing groups like nitro or carboxylate can lead to excellent N2-regioselectivity. researchgate.net
The choice of the N-substituent itself is a critical aspect of SAR studies. The size, shape, and electronic properties of the N-substituent can influence how the molecule fits into the binding pocket of its target and can introduce new interactions that enhance potency. For example, in the development of synthetic cannabinoids, selective N1-alkylation of the indazole-3-carboxylic acid core is a key step, and the nature of the alkyl group significantly affects the compound's affinity for cannabinoid receptors. ssrn.com
Furthermore, the stability of the indazole scaffold can be influenced by the N-substituent. Appropriate substitution can protect the indazole ring from metabolic degradation, thereby improving the pharmacokinetic profile of the drug candidate. The regioselective synthesis of N-substituted indazoles remains an active area of research, aiming to provide efficient and predictable methods for generating diverse libraries of compounds for biological screening. nih.govnih.gov
Table 3: Regioselectivity of Indazole N-Alkylation
| Indazole C3-Substituent | Reaction Conditions | Predominant Isomer |
|---|---|---|
| Carboxymethyl, tert-butyl, carboxamide | NaH in THF | N1 (>99%) |
| Unspecified | Mitsunobu conditions | N2 (N1:N2 = 1:2.5) |
Data from studies on the regioselective N-alkylation of the 1H-indazole scaffold. nih.gov
Pre Clinical Pharmacokinetic Investigations for Mechanistic Understanding and Optimization in Research
Animal Model Pharmacokinetic Profiling for Mechanistic Insights
Metabolic Fate and Metabolite Identification in Animal Specimens:Research identifying the metabolites of this compound in animal models has not been made publicly available.
While search results yielded information on structurally related indazole and indole (B1671886) derivatives, the strict adherence to the specified compound, as per the instructions, prevents the inclusion of data from these analogs. Therefore, the requested article with detailed research findings and data tables for 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid cannot be generated at this time.
Strategic Applications of 6 Fluoro 4 Methyl 1h Indazole 3 Carboxylic Acid in Chemical Biology
Development as a Chemical Probe for Biological Pathway Elucidation
There is no available scientific literature detailing the development or use of 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid as a chemical probe for the elucidation of biological pathways. While the broader class of indazole derivatives has been explored in biochemical research for enzyme inhibition and receptor binding studies, specific data, such as target identification, binding affinities, or cellular imaging applications for this compound, are not documented.
Utilization in Fragment-Based Drug Discovery (FBDD) Research
An extensive search of scientific databases and chemical literature did not yield any instances of this compound being utilized as a fragment in fragment-based drug discovery campaigns. Although indazole derivatives, in general, have been successfully employed as starting points in FBDD for various targets, there are no published studies that specifically name or provide data for this particular fluorinated and methylated analogue. Therefore, information regarding its screening, hit-to-lead optimization, or the resulting potent inhibitors is not available.
Future Research Directions and Unexplored Avenues for 6 Fluoro 4 Methyl 1h Indazole 3 Carboxylic Acid
Advanced Synthetic Strategies for Enhanced Structural Complexity and Diversity
Future synthetic efforts should move beyond traditional methods to embrace advanced strategies that allow for the generation of diverse and structurally complex libraries based on the 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid core. Such approaches will be instrumental in exploring a wider chemical space and identifying analogues with improved potency, selectivity, and pharmacokinetic properties.
Late-Stage Functionalization: A primary focus should be the application of late-stage functionalization (LSF) techniques. acs.org Methodologies such as transition-metal-catalyzed C-H activation would enable the direct introduction of various substituents at multiple positions on the indazole ring, bypassing the need for de novo synthesis of each analogue. acs.orgchim.it For instance, iridium-catalyzed borylation could introduce a handle for further cross-coupling reactions. nih.gov This approach would facilitate the rapid generation of a library of derivatives with diverse functionalities, which is crucial for establishing robust structure-activity relationships (SAR).
Photoredox Catalysis: The use of visible-light photoredox catalysis offers a mild and efficient way to forge new bonds and introduce novel functional groups. rsc.orgnih.govnih.gov This strategy could be employed for the alkylation, arylation, or trifluoromethylation of the indazole scaffold, providing access to compounds that are difficult to synthesize using conventional methods. acs.org
Diversity-Oriented Synthesis (DOS): A DOS approach, starting from the this compound core, could lead to the creation of a library of compounds with significant structural and stereochemical diversity. This could involve multi-component reactions or cascade reactions to rapidly build molecular complexity. acs.org
Organocatalysis for Asymmetric Synthesis: To explore the impact of stereochemistry on biological activity, the development of organocatalytic methods for the enantioselective synthesis of derivatives is a critical avenue. nih.govresearchgate.net This would allow for the preparation of chiral compounds with defined stereocenters, which is often crucial for optimizing interactions with biological targets. mit.edusemanticscholar.org
Table 1: Potential Advanced Synthetic Strategies and Their Applications
| Synthetic Strategy | Key Features | Potential Application to this compound |
|---|---|---|
| Late-Stage C-H Functionalization | Direct modification of existing C-H bonds, avoids de novo synthesis. acs.org | Rapid diversification of the indazole core to build extensive SAR libraries. |
| Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates. rsc.orgnih.gov | Introduction of novel alkyl and aryl moieties for improved potency and selectivity. |
| Diversity-Oriented Synthesis | Systematic exploration of chemical space through varied synthetic pathways. | Creation of structurally diverse libraries to identify novel biological activities. |
| Asymmetric Organocatalysis | Enantioselective synthesis of chiral molecules without metal catalysts. nih.govresearchgate.net | Investigation of stereochemical effects on target binding and pharmacology. |
Deeper Mechanistic Elucidation of Novel Biological Interactions
A thorough understanding of the molecular mechanisms underlying the biological activity of this compound and its derivatives is paramount for their rational design and optimization as therapeutic agents.
Computational Modeling and Simulation: In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict potential biological targets and to elucidate the binding modes of these compounds. nih.govresearchgate.net These computational studies can guide the design of new analogues with enhanced affinity and selectivity for their targets. mdpi.com
Biophysical and Biochemical Assays: A battery of biophysical techniques, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and thermal shift assays, should be utilized to validate direct binding to identified protein targets and to quantify the thermodynamics and kinetics of these interactions. Enzymatic assays will be crucial for determining the inhibitory activity against specific enzymes, such as kinases, which are common targets for indazole-based compounds. nih.govnih.gov
Structural Biology: Obtaining high-resolution crystal structures of derivatives of this compound in complex with their biological targets will provide invaluable atomic-level insights into their binding modes. This structural information is a cornerstone of structure-based drug design, enabling the rational optimization of lead compounds.
Table 2: Methodologies for Mechanistic Elucidation
| Methodology | Objective | Expected Outcome |
|---|---|---|
| Computational Modeling | Predict potential biological targets and binding modes. nih.gov | Prioritization of targets for experimental validation and guidance for analogue design. |
| Biophysical Assays (SPR, ITC) | Confirm direct binding and determine binding affinity and kinetics. | Quantitative understanding of the compound-target interaction. |
| Biochemical Assays | Measure functional activity (e.g., enzyme inhibition). nih.govnih.gov | Determination of potency (e.g., IC50 values) and mechanism of inhibition. |
| X-ray Crystallography | Determine the 3D structure of the compound-target complex. | Atomic-level details of the binding interaction to guide rational drug design. |
Integration with Emerging Technologies in Chemical Biology and Drug Discovery Research
To accelerate the discovery and development of novel drug candidates derived from this compound, it is essential to integrate this chemical scaffold with modern high-throughput and target identification technologies.
DNA-Encoded Library (DEL) Technology: The carboxylic acid handle of the parent compound makes it an ideal starting point for the synthesis of DNA-encoded libraries. researchgate.netrsc.orgrsc.orgnih.govnih.gov By coupling a diverse range of building blocks to the indazole core, massive libraries of DNA-tagged compounds can be generated and screened against a wide array of protein targets, enabling the rapid identification of potent and selective binders.
Fragment-Based Drug Discovery (FBDD): The this compound scaffold can be utilized as a core fragment in FBDD campaigns. nih.govnih.govwhiterose.ac.ukmorressier.com Screening of this fragment against various targets could identify initial hits, which can then be grown or linked with other fragments to generate high-affinity ligands.
Chemical Proteomics and Target Identification: Derivatives of this compound can be converted into chemical probes by incorporating a photoreactive group or a bio-orthogonal handle. These probes can then be used in chemical proteomics experiments to identify the cellular targets of the compounds in an unbiased manner. frontiersin.orgnih.govresearchgate.netnih.govscitechnol.com This approach is particularly valuable for elucidating the mechanism of action of compounds identified through phenotypic screening.
Table 3: Integration with Emerging Drug Discovery Technologies
| Technology | Application | Advantage for this compound |
|---|---|---|
| DNA-Encoded Library (DEL) Technology | High-throughput screening of massive compound libraries. researchgate.netnih.gov | Rapid identification of novel protein targets and potent binders from a vast chemical space. |
| Fragment-Based Drug Discovery (FBDD) | Identification of low-molecular-weight binders for subsequent optimization. nih.govmorressier.com | Efficient exploration of target binding sites and generation of lead compounds with good ligand efficiency. |
| Chemical Proteomics | Unbiased identification of cellular targets in a native environment. frontiersin.orgresearchgate.net | Elucidation of the mechanism of action and potential off-target effects. |
By systematically pursuing these future research directions, the full potential of this compound as a versatile scaffold for the development of novel chemical probes and therapeutic agents can be realized.
Q & A
Q. What are the optimal synthetic routes for preparing 6-fluoro-4-methyl-1H-indazole-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions using formyl-indazole precursors. For example, refluxing 3-formyl-1H-indazole derivatives with fluorinated reagents in acetic acid with sodium acetate as a catalyst (3–5 hours, 100–120°C) yields crystalline products. Post-synthesis purification involves recrystallization from DMF/acetic acid mixtures to enhance purity . Adjusting molar ratios (e.g., 1:1.1 for aldehyde to nucleophile) and reaction time can optimize yields.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., fluorine at C6, methyl at C4).
- IR Spectroscopy : Detect carboxylic acid (-COOH) stretching (~2500–3300 cm) and indazole ring vibrations.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., expected [M+H] for CHFNO).
- XRD : Confirm crystalline structure and purity post-recrystallization .
Q. How can researchers mitigate solubility challenges during reactivity studies?
- Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution. For aqueous reactions, employ phase-transfer catalysts or convert the carboxylic acid to its sodium salt via neutralization with NaHCO. Solubility data for analogous compounds (e.g., 6-methylindole-3-carboxylic acid in DMSO: ~50 mg/mL) can guide experimental design .
Advanced Research Questions
Q. How can computational modeling improve reaction design for fluorinated indazole derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s approach integrates reaction path searches and experimental data to optimize fluorination conditions. Key steps:
Calculate activation energies for fluorine substitution at C6 using software like Gaussian.
Validate predictions via kinetic studies (e.g., monitoring intermediates via LC-MS).
Iterate using machine learning to correlate steric/electronic effects with yields .
Q. What experimental strategies resolve contradictions in reaction yields when modifying substituents?
- Methodological Answer :
- Factorial Design : Systematically vary parameters (temperature, catalyst loading, solvent) to identify interactions affecting yield. For example, a 2 factorial design (8 experiments) can isolate critical factors .
- Statistical Analysis : Apply ANOVA to distinguish significant variables (e.g., sodium acetate concentration vs. reflux time) .
- Mechanistic Probes : Use isotopic labeling (e.g., in COOH) to track carboxylate stability under varying conditions .
Q. How to investigate the regioselectivity of fluorination in the indazole ring?
- Methodological Answer :
- Competitive Experiments : Compare reactivity of 4-methyl vs. 6-fluoro precursors under identical conditions.
- Electrostatic Potential Maps : Generate maps (via DFT) to identify electron-deficient sites favoring electrophilic fluorination.
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to determine rate-limiting steps (e.g., C-H vs. C-F bond formation) .
Safety and Best Practices
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Ventilation : Use fume hoods for reflux steps to avoid acetic acid vapor exposure.
- PPE : Wear nitrile gloves and goggles when handling fluorinated reagents (potential irritants).
- Waste Disposal : Neutralize acidic waste with NaHCO before disposal.
- Training : Complete lab safety exams (e.g., 100% score on hazard assessments) as mandated for advanced courses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
